3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde
Description
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic aromatic aldehyde featuring a benzaldehyde core substituted with a 2-chloropyrimidin-4-yloxy group. This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as pacritinib, a Janus kinase 2 (JAK2) inhibitor approved for myelofibrosis treatment . Its reactivity stems from the aldehyde moiety, which facilitates nucleophilic additions or condensations, and the chloropyrimidine group, which participates in substitution reactions.
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-13-5-4-10(14-11)16-9-3-1-2-8(6-9)7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMZQCOWTSWLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde typically involves the reaction of 2-chloropyrimidine with 3-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid.
Reduction: 3-[(2-Chloropyrimidin-4-yl)oxy]benzyl alcohol.
Scientific Research Applications
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of 3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Reactivity
(a) 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)
- Structure : Contains two 4-fluorobenzyloxy groups at positions 3 and 4 of the benzaldehyde ring.
- Synthesis : Synthesized via nucleophilic substitution of 3,4-dihydroxybenzaldehyde with 1-(bromomethyl)-4-fluorobenzene in acetonitrile (ACN) using K₂CO₃ as a base, yielding 72.8% .
- Steric Hindrance: Bulky bis-benzyloxy groups in B1 may hinder accessibility to the aldehyde site, unlike the planar pyrimidine ring in the target compound.
(b) 3-(2-Chloropyrimidin-4-yl)benzaldehyde (PACR-001)
- Structure : Lacks the oxygen linker between the pyrimidine and benzaldehyde rings, directly attaching the chloropyrimidine to the benzaldehyde.
- Application: Used in pacritinib synthesis via substitution with 5-amino-2-(2-chloroethoxy)benzaldehyde (PACR-002), followed by N-Boc protection .
- Key Differences :
- Reactivity : The absence of an ether linkage in PACR-001 simplifies substitution chemistry but limits flexibility for subsequent functionalization compared to the oxygen-bridged analog.
(c) N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine
- Structure : Features a quinazoline core with chloro and fluorobenzyloxy substituents, linked to an aniline group.
- Application : Acts as a kinase inhibitor precursor, emphasizing halogenated aromatic systems for target binding .
- Key Differences :
- Core Heterocycle : Quinazoline vs. pyrimidine alters π-stacking and hydrogen-bonding interactions in biological targets.
- Substituent Positioning : The 3-fluorobenzyloxy group in this compound may confer distinct metabolic stability compared to the 2-chloropyrimidinyloxy group.
Biological Activity
3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound acts as an intermediate in the synthesis of various pharmacologically active agents, particularly those targeting cancer and microbial diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN2O2. The structure consists of a benzaldehyde moiety linked to a chloropyrimidine through an ether bond. This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and growth.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis: The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell cycle arrest: It can cause cell cycle disruption, preventing cancer cells from dividing.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogens. Studies suggest that it may inhibit bacterial growth by disrupting essential metabolic functions.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound:
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Cytotoxicity Assays :
- In vitro studies have shown that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth.
Cell Line IC50 (µM) Reference MCF-7 12.5 A549 15.0 - Mechanistic Studies :
- Antimicrobial Testing :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
